molecular formula C11H16O B1167029 Solvent black 47 CAS No. 116410-83-4

Solvent black 47

Cat. No.: B1167029
CAS No.: 116410-83-4
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Description

Solvent Black 47 is a solvent dye primarily used in industrial applications such as plastics, polymers, inks, and coatings. These dyes are characterized by their solubility in non-polar solvents, thermal stability, and compatibility with hydrophobic matrices. This compound is likely a high-molecular-weight aromatic compound, optimized for intense coloration and resistance to degradation under processing conditions .

Properties

CAS No.

116410-83-4

Molecular Formula

C11H16O

Synonyms

Solvent black 47

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Solvent Dyes

Solvent dyes like Solvent Black 7 (CAS 8005-02-5) and Solvent Black 29 (CAS 12237-22-8) are typically aromatic amines or nitro derivatives with high stability in nonpolar solvents. Key reactivity trends include:

  • Solubility : Insoluble in water (<0.1 g/100 mL at 21°C) but soluble in alcohols, benzene, and toluene .

  • Thermal Stability : Decomposition occurs above 200°C without melting .

  • Acid/Base Resistance : Stable in acidic and basic conditions (tested with 5% HCl and 5% Na₂CO₃) .

Oxidation Reactions

  • Hydrogen Abstraction : Radical-mediated hydrogen abstraction (e.g., with DPPH or TEMPO radicals) shows solvent-dependent kinetics. Polar solvents like ethanol or DMSO stabilize transition states via hydrogen bonding, accelerating electron-transfer pathways .

  • Electron Transfer : Strongly oxidizing radicals (e.g., Cl₃COO·) induce electron-transfer mechanisms in polar solvents, bypassing slower hydrogen-atom transfer .

Solvent Effects on Reaction Pathways

  • Polarity and Hydrogen Bonding :

    Solvent PropertyEffect on Reaction RateExample
    High βH₂ (basicity)Reduces rate of H-abstractiontert-Butanol slows TOH + DPPH reaction
    High αH₂ (acidity)Stabilizes charged intermediatesMethanol vs. ethanol in TEMPO oxidation
  • Hydrophobic Interactions : Diels-Alder reactions in water show rate acceleration due to hydrophobic stacking, while methanol lacks this effect .

Degradation Reactions

  • Thermal Decomposition : Above 200°C, releases nitrogen oxides and aromatic compounds .

  • Alkaline Hydrolysis : Reacts with KOH to form KCl and carbonates (observed in carbon tetrachloride analogs) .

Spectroscopic Characterization

  • UV-Vis : Bathochromic shifts in methanol-water mixtures due to sulfonic group interactions .

  • NMR : Solvent impurities (e.g., acetone-d6) affect isotopic patterns in ¹H/¹³C spectra .

Kinetic Parameters

  • Copper-Catalyzed Oxidations : Rate constants vary with copper salts:

    CatalystRelative Reactivity
    CuCl₂Low
    Cu(BF₄)₂High
    Reaction rates depend on solvent polarity (DMSO > MeCN) .

Comparison with Similar Compounds

Structural and Chemical Properties

A comparative analysis of Solvent Black 47 with structurally or functionally similar compounds is outlined below:

Property This compound Solvent Yellow 47 Solvent Black 46
Chemical Class Solvent dye (azo/polycyclic) Azo dye Solvent dye (azo/polycyclic)
Molecular Formula Not explicitly provided C₁₆H₁₂N₄O₉S₂ Not explicitly provided
Molecular Weight ~400–500 g/mol (inferred) 468.42 g/mol ~450–500 g/mol (inferred)
Color Index This compound Solvent Yellow 47 (C.I. 12227-04-2) Solvent Black 46
Thermal Stability Likely >200°C (inferred) 200°C Not provided
Lightfastness Moderate to high 4/5 (ISO scale) Not provided
Solubility Non-polar solvents Organic solvents, waxes, oils Non-polar solvents

Key Observations :

  • Solvent Yellow 47 and this compound likely differ in chromophore groups, with the former containing azo (-N=N-) groups optimized for yellow coloration and the latter using extended conjugation (e.g., anthraquinone or nigrosine structures) for black hues.
  • Both this compound and Solvent Yellow 47 exhibit high thermal stability (>200°C), making them suitable for plastics and coatings requiring heat resistance .

Key Observations :

  • Solvent Yellow 47 and this compound are both versatile in non-polar matrices, but Solvent Black 46 shows broader textile compatibility .
  • Solvent Yellow 47 has well-documented regulatory compliance (e.g., REACH), whereas data gaps exist for this compound, necessitating caution in ecotoxicological assessments .

Performance Metrics

Parameter This compound Solvent Yellow 47 Solvent Black 46
Acid/Alkali Resistance Moderate (inferred) Acid: 3/5, Alkali: 5/5 Not provided
Density ~1.1–1.3 g/cm³ (inferred) 1.17 g/cm³ Not provided
Volatile Content <1.0% (inferred) ≤1.0% at 105°C Not provided
Metal Impurities <50 ppm (inferred) ≤50 ppm Not provided

Key Observations :

  • Solvent Yellow 47 demonstrates superior alkali resistance, while this compound may require formulation adjustments for acidic environments .
  • Both dyes adhere to low metal impurity standards, critical for applications in food-contact materials and electronics .

Research and Development Considerations

  • Eco-Profiling: Limited ecological data for this compound highlight the need for studies aligned with REACH guidelines, as seen in Solvent Yellow 47’s documentation .
  • Innovation Gaps: Advanced applications (e.g., conductive coatings or solar cells) remain unexplored for this compound, unlike carbon nanotube-based dyes in Table 47 of .

Q & A

Q. What are the standard analytical techniques for characterizing Solvent Black 47’s purity and structural integrity?

  • Methodological Answer : this compound’s purity and structure are typically characterized using a combination of spectroscopic and chromatographic methods. High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for structural elucidation. For reproducibility, ensure calibration with certified reference standards and adherence to protocols outlined in primary literature . Cross-validate results using mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

Q. How should researchers design experiments to evaluate this compound’s solubility in industrial solvent systems?

  • Methodological Answer : Employ a tiered approach:

Literature Review : Compile existing solubility data and identify gaps (e.g., polar vs. nonpolar solvents) using databases like SciFinder or Reaxys .

Experimental Design : Use a gravimetric method under controlled temperature (25°C ± 0.5°C) and humidity. Prepare saturated solutions in triplicate, filter, and quantify dissolved solute via UV-Vis spectrophotometry at λmax for Solvent Black 43.

Statistical Analysis : Apply ANOVA to assess variability between replicates and report confidence intervals .

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Methodological Answer : Reproducibility requires strict adherence to documented synthetic pathways and rigorous characterization. Key steps include:
  • Stepwise Documentation : Detail reaction conditions (e.g., temperature, catalyst concentration, reaction time) and purification methods (e.g., recrystallization solvents, column chromatography parameters) .
  • Batch-to-Batch Consistency : Use in-process controls (e.g., TLC monitoring) and validate purity via HPLC before proceeding to downstream applications.
  • Data Sharing : Publish full synthetic procedures in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in sample preparation, instrumentation, or environmental conditions. To address this:
  • Meta-Analysis : Systematically compare datasets from peer-reviewed studies, noting differences in solvent systems, concentration, and instrument calibration .
  • Controlled Replication : Reproduce conflicting experiments under identical conditions, using standardized reagents and validated equipment.
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or use computational chemistry (e.g., DFT simulations) to predict spectral profiles and identify anomalies .

Q. What methodological approaches are optimal for studying this compound’s photostability under varying environmental conditions?

  • Methodological Answer : Photostability studies require controlled light exposure and degradation monitoring:
  • Accelerated Aging : Use xenon-arc lamps to simulate UV/visible light exposure. Monitor degradation kinetics via HPLC-MS to identify photoproducts .
  • Environmental Variables : Test under varying humidity (20–80% RH) and temperature (10–50°C) to model real-world conditions.
  • Data Interpretation : Apply kinetic modeling (e.g., zero-order vs. first-order decay) and use Arrhenius plots to predict long-term stability .

Q. How can computational modeling elucidate this compound’s interactions with polymeric substrates?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) are effective for studying substrate interactions:
  • Model Construction : Use software like Gaussian or GROMACS to simulate this compound’s adsorption onto polymer surfaces (e.g., polyester, nylon).
  • Parameterization : Validate force fields against experimental binding energy data from isothermal titration calorimetry (ITC) .
  • Outcome Analysis : Correlate simulation results with experimental dye-fastness tests to refine predictive models .

Data Reporting and Ethical Considerations

  • Reproducibility : Always include raw data, instrument settings, and statistical codes in supplementary materials .
  • Ethical Synthesis : Avoid undocumented modifications to published synthetic routes without justification; cite prior work to maintain academic integrity .
  • Conflict Resolution : For contradictory findings, transparently discuss potential sources of error and propose validation experiments .

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